2-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
2-Ethoxy-N-(2-methyl-4-nitrophenyl)benzamide: is a chemical compound with the following structural formula:
C9H11NO3
It consists of a benzene ring substituted with an ethoxy group, a methyl group, and a nitro group. The compound’s systematic name adheres to IUPAC nomenclature guidelines, avoiding abbreviations or acronyms .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route is as follows:
Benzoylation of Aniline: Start by reacting aniline (C6H5NH2) with benzoyl chloride (C6H5COCl) to form N-benzoylaniline.
Nitration: Nitrate N-benzoylaniline using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group.
Methylation: Methylate the resulting compound using dimethyl sulfate (Me2SO4) or another suitable methylating agent.
Ethoxylation: Finally, react the methylated compound with ethanol (C2H5OH) to introduce the ethoxy group.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and safety considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group makes the compound susceptible to oxidation reactions.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Nitration: Concentrated sulfuric acid and nitric acid.
Methylation: Dimethyl sulfate or other methylating agents.
Ethoxylation: Ethanol.
Major Products: The major product of the synthetic route described above is 2-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide .
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, related compounds include:
4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide: A high-affinity 5-HT4 receptor agonist used primarily in the gastrointestinal tract.
4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide: A structurally similar compound with a methoxy group instead of the ethoxy group.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-15-7-5-4-6-13(15)16(19)17-14-9-8-12(18(20)21)10-11(14)2/h4-10H,3H2,1-2H3,(H,17,19) |
InChI Key |
JQIRTYNTBCDJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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